5-辛基L-谷氨酸

描述

Synthesis Analysis

5-OctylL-Glutamate's synthesis process is intricately linked with glutamate's role in various biosynthetic pathways. For instance, the study by Marco-Marín et al. (2007) on Escherichia coli glutamate 5-kinase provides insights into the enzymatic synthesis involving glutamate, which could be extrapolated to the synthesis of 5-OctylL-Glutamate (Marco-Marín et al., 2007).

Molecular Structure Analysis

The molecular structure of glutamate, closely related to 5-OctylL-Glutamate, has been analyzed in various studies. For example, the crystal structure of Escherichia coli glutamate 5-kinase, as discussed by Marco-Marín et al. (2007), provides insights into the structural aspects of glutamate-related compounds (Marco-Marín et al., 2007).

Chemical Reactions and Properties

Research by Rosowsky et al. (1999) on analogues of glutamate provides insights into the chemical reactions and properties of glutamate derivatives, which can be relevant to understanding 5-OctylL-Glutamate (Rosowsky et al., 1999).

Physical Properties Analysis

The physical properties of glutamate, which could be similar to those of 5-OctylL-Glutamate, have been explored in studies such as those by Young and Ajami (2000), providing a basis for understanding the physical characteristics of glutamate derivatives (Young & Ajami, 2000).

Chemical Properties Analysis

The chemical properties of glutamate and its derivatives, including potential compounds like 5-OctylL-Glutamate, are detailed in studies like the one by Hennig et al. (1997) on glutamate-1-semialdehyde aminomutase. Such studies offer insights into the enzymatic and chemical properties of glutamate-related compounds (Hennig et al., 1997).

科学研究应用

神经递质研究

无脊椎动物神经传递:5-辛基-L-谷氨酸与研究无脊椎动物中谷氨酸作为神经递质有关,例如果蝇肌肉。它与离子型谷氨酸受体家族的一个独特亚型有关,对于理解神经传递机制很重要 (Schuster 等人,1991)。

脑血管扩张机制:对猪谷氨酸诱导的脑血管扩张的研究表明一氧化氮通过 N-甲基-D-天冬氨酸 (NMDA) 受体参与其中。这项研究对于了解脑循环和脑部疾病的潜在治疗方法至关重要 (Meng 等人,1995)。

神经生物学和生理学

中枢神经系统中的谷氨酸受体:对中枢神经系统 (CNS) 中谷氨酸受体的研究对理解兴奋性毒性、氧化应激和衰老具有重要意义。这些受体被 L-谷氨酸激活,影响突触传递、神经元活力,并与多种细胞内信使有关 (Michaelis,1998)。

NMDA 受体和神经病理学:NMDA 受体被谷氨酸激活,在神经可塑性、发育、学习和谷氨酸的神经毒性作用中起关键作用。了解这些受体对于神经科学的发展至关重要 (Cotman & Iversen,1987)。

生化生产

- 生化生产:用于包括 L-谷氨酸在内的生化生产的谷氨酸棒状杆菌经过工程改造,可从葡萄糖生产 5-氨基乙酰丙酸。这证明了使用这种微生物大规模合成生化相关化合物 (Yu 等人,2015)。

分子生物学和化学

生物化学中的同位素效应:研究谷氨酸变位酶中腺苷钴胺素的均裂反应揭示了复杂的分子事件,说明了酶与 L-谷氨酸等底物反应中涉及的复杂生化反应 (Cheng & Marsh,2004)。

电化学应用:对氧化还原液流电池中 L-谷氨酸的研究突出了其在提高热稳定性和电化学性能中的作用,证明了其在储能技术中的潜力 (Liang 等人,2013)。

作用机制

Target of Action

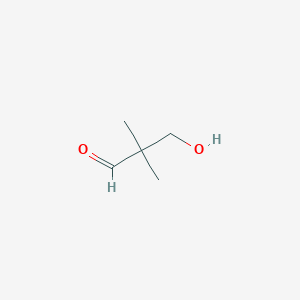

5-OctylL-Glutamate, also known as 5-octyl ester glutamic acid, is a stable, cell-permeable molecule . Its primary target is intracellular glutamic acid . Glutamic acid serves numerous metabolic roles, including acting as a precursor for α-ketoglutarate .

Mode of Action

5-OctylL-Glutamate interacts with its target by generating free glutamic acid upon hydrolysis of the ester bond by cytoplasmic esterases . This interaction increases the levels of cytoplasmic glutamic acid .

Biochemical Pathways

The compound affects the glutamate metabolism pathway . Glutamate serves as a precursor for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, and L-γ-glutamyl-L-cysteine . It is also involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that the compound is a stable, cell-permeable molecule . It is soluble in methanol when heated . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-OctylL-Glutamate.

Result of Action

The primary result of 5-OctylL-Glutamate’s action is the increase in levels of cytoplasmic glutamic acid . This can have various downstream effects depending on the cellular context. For example, it can contribute to the synthesis of various metabolites and macromolecules, as mentioned above .

Action Environment

The action, efficacy, and stability of 5-OctylL-Glutamate can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability and activity of the compound . .

安全和危害

未来方向

Glutamate has gained attention within the neuroscience literature and many directions of important research have yet to be explored . Aberrant accumulation of glutamate has been linked to neurotoxicity and neurodegeneration . Future research may focus on the role of glutamate in various diseases, including cancer and autoimmune diseases .

属性

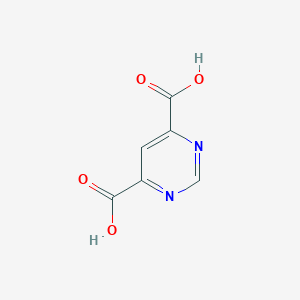

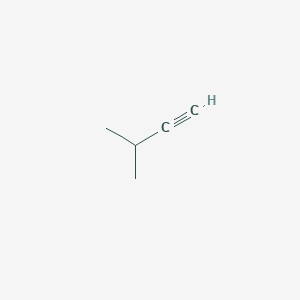

IUPAC Name |

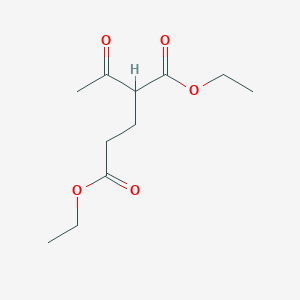

(2S)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-OctylL-Glutamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)

![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)